2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane

Descripción general

Descripción

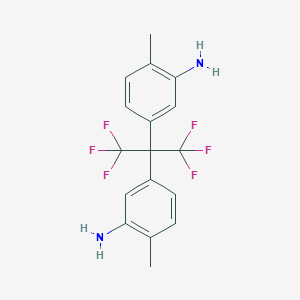

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane is an organic compound with the molecular formula C17H16F6N2 and a molecular weight of 362.31 g/mol . This compound is known for its high thermal stability and resistance to chemical degradation, making it valuable in various industrial applications .

Métodos De Preparación

The synthesis of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane involves multiple steps. One common method starts with p-toluenethiol, which undergoes oxidation, ortho-substitution, and nitration reactions. The final step involves amination to yield the target compound . Industrial production methods typically involve similar multi-step reactions, ensuring high purity and yield .

Análisis De Reacciones Químicas

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often use reagents such as lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Heat-Resistant Polymers

One of the primary applications of 6FAP is in the synthesis of heat-resistant polymers. The compound serves as a crucial building block for creating advanced materials that can withstand high temperatures without degrading. These polymers are particularly useful in electronic materials, including:

- Insulating films for semiconductor devices.

- Interlayer insulating films in multilayer wiring boards.

- Protective coatings for flexible printed circuits .

Table 1: Properties of Heat-Resistant Polymers Derived from 6FAP

| Property | Value |

|---|---|

| Thermal Stability | Excellent |

| Mechanical Strength | High |

| Electrical Insulation | Superior |

| Chemical Resistance | Good |

Electronic Applications

Due to its unique chemical structure, 6FAP is also utilized in the development of electronic components. Its properties enhance the performance of:

- Liquid crystal alignment layers , improving display technologies.

- Dielectric materials , which are essential for capacitors and insulators in electronic circuits .

Estrogen Receptor Modulation

Recent studies have indicated that 6FAP exhibits potential as an estrogen receptor modulator. Research has shown that it can bind to estrogen receptors with significant affinity, suggesting its use in therapeutic applications related to hormonal regulation:

- Agonistic Activity: Demonstrated moderate agonistic effects on estrogen receptors, which could be beneficial in treating hormone-related conditions .

Table 2: Estrogenic Activity Comparison of Various Compounds

| Compound | Binding Affinity (nM) | Activity Type |

|---|---|---|

| 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane | 5.75 | Agonist |

| Bisphenol AF | 2.81 | Agonist |

| Bisphenol B | Higher than BPA | Antagonist |

Toxicological Studies

Studies have also focused on the safety profile of 6FAP, revealing it to be non-toxic and stable under various conditions. This characteristic makes it a suitable candidate for further exploration in biomedical applications .

Case Study 1: Development of Polybenzoxazole Films

A study investigated the use of 6FAP in synthesizing polybenzoxazole films known for their excellent thermal and mechanical properties. The results demonstrated that films produced with 6FAP exhibited remarkable heat resistance and were suitable for high-performance applications in electronics.

Case Study 2: Estrogen Receptor Binding Assays

In vitro assays were conducted using MCF-7 cells to assess the estrogenic activity of various bisphenol derivatives, including 6FAP. The findings indicated that 6FAP could effectively modulate estrogen receptor activity, highlighting its potential role in hormone-related therapies .

Mecanismo De Acción

The mechanism by which 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane exerts its effects involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways and reactions . The hexafluoropropane moiety contributes to its stability and resistance to degradation .

Comparación Con Compuestos Similares

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane can be compared with similar compounds such as:

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: This compound has hydroxyl groups instead of methyl groups, affecting its reactivity and applications.

5,5’-Hexafluoroisopropylidene di-o-toluidine: Similar in structure but with different substituents, leading to variations in chemical behavior and uses.

The uniqueness of this compound lies in its combination of thermal stability, chemical resistance, and versatility in various applications .

Actividad Biológica

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (BPC) is a compound of significant interest in medicinal chemistry and environmental toxicology due to its structural similarity to bisphenol A (BPA) and its potential biological activities. This article reviews the biological activity of BPC, focusing on its interactions with estrogen receptors, potential therapeutic applications, and associated case studies.

Chemical Structure and Properties

BPC is characterized by its bisphenolic structure, which includes hexafluoropropane as a bridging unit. Its chemical formula is CHFN, and it features two amino groups that enhance its reactivity and biological interactions.

Biological Activity Overview

BPC exhibits a range of biological activities primarily through its interactions with estrogen receptors (ERs). The following sections detail these interactions and their implications.

Estrogen Receptor Binding Affinity

Research indicates that BPC binds to estrogen receptors with varying affinities:

- ERα Binding : BPC has been shown to bind to ERα with a high affinity, comparable to BPA. In competitive binding assays, it exhibited an IC value of approximately 2.81 nM, indicating strong antagonistic activity against this receptor .

- ERβ Binding : BPC demonstrates a preference for ERβ over ERα, functioning as an antagonist in reporter gene assays using HeLa cells. This antagonistic behavior suggests potential applications in modulating estrogenic activity .

The biological activity of BPC is largely attributed to its ability to disrupt normal estrogen signaling:

- Transcriptional Activity : In vitro studies revealed that BPC can inhibit transcriptional activation mediated by ERβ. This inhibition was linked to alterations in coactivator recruitment at the receptor's binding site .

- Agonistic vs. Antagonistic Effects : While some bisphenol derivatives act as agonists, promoting estrogenic activity, BPC primarily functions as an antagonist, potentially mitigating the effects of endogenous estrogens .

Case Studies and Research Findings

Several studies have elucidated the biological effects of BPC:

- In Vitro Studies : A study conducted on various bisphenol derivatives found that BPC significantly reduced ERβ-mediated transcriptional activity in HeLa cells. The results indicated that while BPA elicited strong agonistic effects, BPC acted as a partial antagonist .

- Comparative Analysis : In a comparative analysis of 127 BPA-related compounds, BPC was highlighted for its distinct binding characteristics and antagonistic properties against ERβ. The study emphasized the need for further investigation into the structural modifications that enhance or reduce its biological activity .

- Potential Therapeutic Applications : Given its antagonistic properties against estrogen receptors, BPC may have implications in treating hormone-related conditions such as breast cancer. Its ability to inhibit ER signaling pathways suggests it could serve as a lead compound for developing new therapeutic agents targeting estrogen-dependent tumors .

Data Tables

| Compound Name | IC (nM) | ERα Activity | ERβ Activity |

|---|---|---|---|

| BPA | 400 | Agonist | Agonist |

| BPC | 2.81 | Antagonist | Antagonist |

| BPAF | 5.75 | Agonist | Antagonist |

Propiedades

IUPAC Name |

5-[2-(3-amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F6N2/c1-9-3-5-11(7-13(9)24)15(16(18,19)20,17(21,22)23)12-6-4-10(2)14(25)8-12/h3-8H,24-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSYPLCSZPEDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)N)(C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922009 | |

| Record name | 3,3'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(6-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116325-74-7 | |

| Record name | 3,3'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(6-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (BAMF) in polyimide synthesis?

A1: The research highlights the use of BAMF alongside other diamines in reaction with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to produce a series of polyimides. The resulting polyimide films exhibited desirable properties such as colorless transparency [, ] and varying degrees of flexibility as indicated by their coefficient of thermal expansion (CTE) values [, ]. This suggests that BAMF, when incorporated into the polyimide backbone, contributes to the optical clarity and tunable thermo-mechanical properties of the final material.

Q2: How does the structure of this compound (BAMF) influence the properties of the final polyimide?

A2: While the studies don't directly compare the performance of BAMF-derived polyimides to those synthesized with other diamines, we can infer some structure-property relationships. The presence of the hexafluoropropane group in BAMF is likely to enhance the polymer's solubility in organic solvents, facilitating the film fabrication process [, ]. Additionally, the methyl groups on the phenyl rings could influence chain packing and intermolecular interactions within the polyimide, ultimately affecting its thermal and mechanical characteristics. Further investigation is needed to fully elucidate the specific contributions of BAMF's structure on the final polyimide properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.